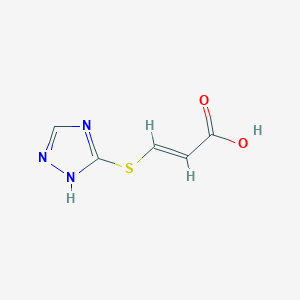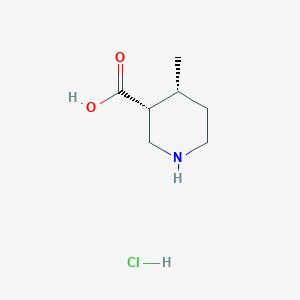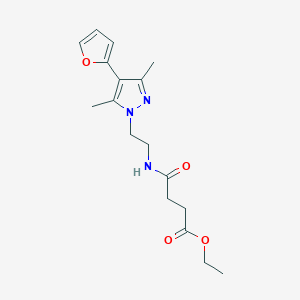
(E)-3-(1H-1,2,4-Triazol-5-ylsulfanyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1H-1,2,4-Triazol-5-ylsulfanyl)prop-2-enoic acid, also known as TSPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TSPA is a derivative of 1,2,4-triazole, a heterocyclic compound that is widely used in drug discovery and development.
Scientific Research Applications
Synthesis and Biological Activity
Several studies focus on the synthesis and evaluation of compounds related to "(E)-3-(1H-1,2,4-Triazol-5-ylsulfanyl)prop-2-enoic acid" for their biological activities. For instance, Modzelewska-Banachiewicz et al. (2009) synthesized derivatives of (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid and examined their antiviral and immunomodulating activities. Their findings highlight the potential of these compounds in medical research and drug development Modzelewska-Banachiewicz et al., 2009.
Molecular Structure and Tautomerism
Research on molecular structure and tautomerism provides insights into the properties of triazole compounds. Zubatyuk et al. (2008) conducted a study on the molecular structure, relative stability of conformers, and tautomers of a similar compound, demonstrating how environment effects stabilize certain tautomers in the solid state Zubatyuk et al., 2008.
Complex Formation with Metal Ions
The ability of triazole derivatives to form complexes with metal ions has been explored for their potential applications in catalysis and materials science. For example, Steinhauser et al. (2005) investigated the complex formation of ICL670 (a triazole derivative) with Fe(III) and Fe(II), focusing on the stability and redox properties of these complexes Steinhauser et al., 2005. Similarly, Wang et al. (2018) synthesized lanthanide metal–organic frameworks based on a triazole-containing tricarboxylic acid ligand, demonstrating their application in luminescence sensing of metal ions and nitroaromatic compounds Wang et al., 2018.
properties
IUPAC Name |
(E)-3-(1H-1,2,4-triazol-5-ylsulfanyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2S/c9-4(10)1-2-11-5-6-3-7-8-5/h1-3H,(H,9,10)(H,6,7,8)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPXXDRHAICKPC-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=N1)S/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-1,2,4-Triazol-5-ylsulfanyl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)
![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)

![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)


![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)
![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)
![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)
